Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate

Description

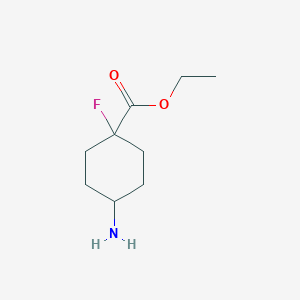

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate (molecular formula: C₉H₁₇ClFNO₂, molecular weight: 225.69 g/mol) is a fluorinated cyclohexane derivative featuring an amino group at the 4-position, a fluorine atom at the 1-position, and an ethyl ester moiety (). Its IUPAC name is ethyl 4-amino-1-fluorocyclohexane-1-carboxylate;hydrochloride. This compound is structurally characterized by a cyclohexane ring with strategically placed functional groups that influence its reactivity, stability, and biological interactions. It serves as a key intermediate in pharmaceutical synthesis due to its ability to form hydrogen bonds (via the amino group) and its fluorine-enhanced lipophilicity ().

Properties

Molecular Formula |

C9H16FNO2 |

|---|---|

Molecular Weight |

189.23 g/mol |

IUPAC Name |

ethyl 4-amino-1-fluorocyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H16FNO2/c1-2-13-8(12)9(10)5-3-7(11)4-6-9/h7H,2-6,11H2,1H3 |

InChI Key |

XXMUQNLALLLNMF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-fluoro-cyclohexanecarboxylate typically involves the following steps:

Amination: The amino group can be introduced at the 4-position through a nucleophilic substitution reaction using an appropriate amine, such as ammonia or an alkylamine.

Esterification: The carboxyl group of cyclohexanecarboxylic acid is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group of the ester can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or thiourea in polar aprotic solvents.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe for studying enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-fluoro-cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from the interplay of its amino, fluorine, and ester substituents. Below is a systematic comparison with structurally related molecules:

Fluorination and Amino Group Positioning

Core Ring Modifications

| Compound Name | Molecular Formula | Key Differences | Biological/Reactivity Implications |

|---|---|---|---|

| Ethyl 4-aminocycloheptane-1-carboxylate | C₁₀H₁₉NO₂ | 7-membered cycloheptane ring vs. 6-membered cyclohexane. | Increased ring flexibility may affect conformational stability in drug-receptor interactions . |

| Ethyl 4-methylenecyclohexanecarboxylate | C₁₀H₁₄O₂ | Methylene group instead of amino/fluoro substituents. | Lacks hydrogen-bonding capacity; primarily used in polymer chemistry vs. pharmaceutical applications . |

Functional Group Variations

Structural and Functional Insights

- Fluorine’s Role: The 1-fluoro substituent in the target compound enhances electronegativity and metabolic resistance, a trait shared with Ethyl 4-fluorocyclohex-3-ene-1-carboxylate (). However, difluorinated analogs (e.g., Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride) show divergent pharmacokinetics due to increased steric bulk .

- Amino Group: The 4-amino group enables hydrogen bonding, a critical feature absent in non-amino analogs like Ethyl 4,4-difluorocyclohexanecarboxylate (). This group’s position also influences stereoelectronic effects, as seen in Ethyl 3-amino-3-methylcyclohexane-1-carboxylate, where methyl substitution alters ring puckering .

- Ester Moiety : Ethyl esters generally offer slower hydrolysis than methyl esters, prolonging bioavailability ( vs. 18).

Biological Activity

Ethyl 4-amino-1-fluoro-cyclohexanecarboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and an amino group on a cyclohexane ring, which influences its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 189.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances the compound's binding affinity due to its electronegativity, allowing for stronger interactions through hydrogen bonding and dipole-dipole interactions. The amino group can also participate in hydrogen bonding, further stabilizing these interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on several derivatives of cyclohexanecarboxylates showed that fluorinated compounds often have enhanced activity against certain bacterial strains compared to their non-fluorinated counterparts .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, studies on related compounds indicate that modifications at the cyclohexane ring can significantly affect inhibition potency against enzymes involved in metabolic pathways . this compound may inhibit specific targets, leading to altered metabolic processes.

3. Potential in Cancer Therapy

Fluorinated compounds are often explored for their roles in cancer therapy due to their ability to selectively target tumor cells. Research on similar compounds has shown that fluorine substitution can enhance the selectivity and efficacy of anticancer agents . this compound may provide a scaffold for developing new anticancer drugs.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, demonstrating its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

A study focusing on the interaction of cyclohexanecarboxylates with cytochrome P450 enzymes revealed that this compound could act as a competitive inhibitor. This finding suggests its utility in modulating drug metabolism and enhancing the pharmacokinetic profiles of co-administered drugs .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Cancer Therapeutic Potential |

|---|---|---|---|

| This compound | High | Moderate | Promising |

| Ethyl 4-amino-cyclohexanecarboxylate | Moderate | Low | Limited |

| Ethyl 4-chloro-cyclohexanecarboxylate | Low | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.